molecular formula C25H29N3O6 B3410837 N-(2,4-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899735-94-5

N-(2,4-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B3410837
CAS No.: 899735-94-5
M. Wt: 467.5 g/mol
InChI Key: FAUMAJIZDSZZAP-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core substituted with two distinct aryl groups: a 2,4-dimethoxyphenyl moiety at the carboxamide position and a 3,4,5-trimethoxyphenyl group at the 1-position. The 2,4-dimethoxyphenyl group may enhance solubility and modulate pharmacokinetics compared to non-polar substituents. While direct synthesis or biological data for this compound are absent in the provided evidence, analogs with similar structural motifs (e.g., pyrrolo-pyridine or pyrazine cores) have been synthesized via cyclization reactions or coupling of pre-formed fragments, often achieving moderate yields (47–64%) and high purity (up to 97%) .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O6/c1-30-17-8-9-18(20(15-17)31-2)26-25(29)28-12-11-27-10-6-7-19(27)23(28)16-13-21(32-3)24(34-5)22(14-16)33-4/h6-10,13-15,23H,11-12H2,1-5H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUMAJIZDSZZAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC(=C(C(=C4)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities with the target molecule:

Compound Name / Core Structure Key Substituents Synthesis Yield (%) Purity (%) Biological Activity Evidence ID
8k : Pyrrolo[2,3-b]pyridine N-(5-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-4-methoxybenzamide 47 97 Not reported, but structural similarity to kinase inhibitors
10d : Pyrrolo[2,3-c]pyridin-7-amine 3-(3-Fluorophenyl)-1-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl) 60 N/A Cytotoxicity evaluated (specific data not shown)
3a/5a-e : Pyrazoline derivatives 3-(4-nitrophenyl)-5-(3,4,5-trimethoxyphenyl) N/A N/A Anticancer activity inferred from trimethoxyphenyl moiety
1l : Imidazo[1,2-a]pyridine Diethyl ester with 4-nitrophenyl and phenethyl groups 51 N/A Structural data only; no activity reported
14 : Benzo[e]pyrrolo[1,2-a][1,4]diazepine Methoxy and methyl substituents 64 N/A No activity data

Key Structural Differences

  • Substituent Positions : The 3,4,5-trimethoxyphenyl group in the target compound is linked to the pyrrolo-pyrazine core, whereas analogs like 10d place this group on a pyridine ring. The 2,4-dimethoxyphenyl carboxamide is unique compared to 8k ’s 4-methoxybenzamide .
  • Functional Groups : The carboxamide linkage in the target compound contrasts with thioamide or ester groups in analogs (7 , 1l ), which may influence stability and target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Reactant of Route 2
N-(2,4-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

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